molecular formula C8H18Cl2N2 B1487336 8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride CAS No. 101724-47-4

8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride

Cat. No.: B1487336
CAS No.: 101724-47-4
M. Wt: 213.15 g/mol
InChI Key: PUJRTSDUBXJDJU-UHFFFAOYSA-N
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Description

8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is a bicyclic amine derivative with a rigid diazabicyclooctane scaffold. The compound features an ethyl substituent at the 8-position nitrogen and exists as a dihydrochloride salt, enhancing its aqueous solubility for pharmaceutical applications . Its structural rigidity and nitrogen substitution patterns make it a candidate for modulating receptor interactions, particularly in opioid and central nervous system (CNS)-targeted therapies.

Properties

IUPAC Name

8-ethyl-3,8-diazabicyclo[3.2.1]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-2-10-7-3-4-8(10)6-9-5-7;;/h7-9H,2-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJRTSDUBXJDJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2CCC1CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and activity.

Biological Activity

Overview

8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride (CAS No. 101724-47-4) is a synthetic compound belonging to the family of bicyclic amines, specifically tropane alkaloids. Its molecular formula is C8H18Cl2N2C_8H_{18}Cl_2N_2, with a molecular weight of approximately 213.15 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

The biological activity of this compound primarily involves its interaction with various neurotransmitter systems, particularly acetylcholine receptors. The compound acts as an antagonist at muscarinic acetylcholine receptors, which play a crucial role in numerous physiological processes, including cognition and muscle contraction.

Target Interactions

  • Muscarinic Receptors : Inhibition of these receptors can lead to effects on neurotransmission and has implications for treating conditions like Alzheimer's disease and schizophrenia.
  • Enzymatic Activity : The compound may also influence various enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator based on the cellular context .

This compound exhibits significant biochemical properties that impact its biological activity:

  • Cell Signaling : It modulates cell signaling pathways, influencing gene expression and cellular metabolism.
  • Enzyme Interaction : The compound has been shown to interact with specific enzymes, affecting their activity and leading to alterations in metabolic processes .

Case Studies and Experimental Data

A variety of studies have explored the biological effects of this compound:

  • Neuropharmacological Studies : Research indicates that compounds with similar structures exhibit significant effects on neurotransmitter systems. For example, studies have shown that derivatives of 3,8-diazabicyclo[3.2.1]octane can modulate neurotransmitter release and receptor activity, leading to potential therapeutic applications in neurodegenerative diseases .
  • Antimicrobial Activity : Some studies suggest that compounds within this class may exhibit antimicrobial properties, although specific data on this compound remains limited.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

Compound NameStructurePrimary Biological ActivityNotes
This compoundStructureAntagonist at muscarinic receptorsPotential for neuropharmacological applications
3,8-Diazabicyclo[3.2.1]octane dihydrochlorideSimilar scaffoldModulates neurotransmitter systemsUsed as a reference compound
8-Isopropyl-3,8-diazabicyclo[3.2.1]octane dihydrochlorideSimilar scaffold with isopropyl groupNeurotransmitter modulationUnique due to isopropyl substitution

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H16N2
  • Molecular Weight : 140.23 g/mol
  • IUPAC Name : 8-ethyl-3,8-diazabicyclo[3.2.1]octane
  • Canonical SMILES : CCN1C2CCC1CNC2

The compound features a bicyclic structure with two nitrogen atoms, which contributes to its unique chemical reactivity and biological interactions.

Chemistry

8-Ethyl-3,8-diazabicyclo[3.2.1]octane serves as a building block in the synthesis of complex organic molecules. It is utilized in various synthetic routes, including:

  • Cycloaddition Reactions : The compound can participate in cycloaddition reactions with azomethine ylides and alkenes to yield various derivatives.
Reaction TypeExampleYield
CycloadditionAzomethine ylide with methyl acrylate51-73%

Biological Research

The compound's structure allows it to interact with biological targets, making it valuable in pharmacological studies. Its potential applications include:

  • Receptor Modulation : It may act as a ligand for certain receptors, influencing their activity and leading to various biological effects.
  • Therapeutic Potential : Similar compounds have shown promise in analgesic and anti-inflammatory responses.

Agricultural Applications

Emerging studies suggest that 8-Ethyl-3,8-diazabicyclo[3.2.1]octane may possess nematicidal properties, indicating potential use in pest control within agricultural settings.

Case Study 1: Synthesis of Tropane Alkaloids

Research has demonstrated the utility of the 8-azabicyclo[3.2.1]octane scaffold in synthesizing tropane alkaloids, which exhibit a wide array of biological activities. Methods focusing on enantioselective construction have been developed to enhance the efficiency and specificity of these syntheses .

A study assessed the biological activity of various diazabicyclo compounds, including 8-Ethyl-3,8-diazabicyclo[3.2.1]octane, revealing significant interactions with biological targets that could lead to therapeutic applications .

Comparative Analysis with Related Compounds

To highlight the uniqueness of 8-Ethyl-3,8-diazabicyclo[3.2.1]octane, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Properties
3-Azabicyclo[3.2.2]nonaneSimilar bicyclic structureDifferent chemical reactivity
8-Azabicyclo[3.2.1]octaneCore structure similar to 8-Ethyl variantUsed in synthesizing tropane alkaloids
3-Cyclobutyl-8-ethyl-3,8-diazabicyclo[3.2.1]Contains a cyclobutyl substituentAltered pharmacological profile

Comparison with Similar Compounds

Structural and Electronic Properties

The diazabicyclooctane core is shared among analogs, but substituent variations at the 3- and 8-positions dictate pharmacological and physicochemical behaviors. Key comparisons include:

8-Methyl-3,8-diazabicyclo[3.2.1]octane Dihydrochloride
  • Substituents : 8-methyl group (vs. ethyl in the target compound).
  • The dihydrochloride salt mitigates solubility limitations .
  • Applications : Used as an intermediate in synthesizing Beclabuvir (HCV protease inhibitor), highlighting its utility in drug development .
3-p-Nitrocinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane
  • Substituents : Bulky 3-p-nitrocinnamyl and 8-propionyl groups.
  • Impact : X-ray crystallography and quantum mechanical studies reveal that the orientation of the cinnamyl chain enhances µ-opioid receptor binding affinity. The ethyl group in 8-Ethyl-3,8-diazabicyclo[3.2.1]octane may lack this steric advantage but could favor alternative receptor interactions .
3-Isopropyl-3,8-diazabicyclo[3.2.1]octane Dihydrochloride
  • Substituents : Larger isopropyl group at the 3-position.
  • Impact: Increased steric hindrance may reduce metabolic stability or receptor access compared to ethyl or methyl analogs. No direct pharmacological data are available, but structural trends suggest reduced CNS penetration .

Pharmacological Activity

Compound Target Receptor Activity Key Findings
8-Ethyl-3,8-diazabicyclo[3.2.1]octane Not explicitly studied Inferred from analogs Potential CNS modulation due to structural similarity to µ-opioid agonists
8-Methyl analog HCV NS5B polymerase Synthetic intermediate Critical for Beclabuvir’s efficacy
3-p-Nitrocinnamyl derivative µ-Opioid receptor Selective agonist High affinity due to substituent orientation

Physicochemical Properties

Property 8-Ethyl Dihydrochloride 8-Methyl Dihydrochloride 3-p-Nitrocinnamyl Derivative
Solubility High (salt form) High (salt form) Moderate (freebase)
Lipophilicity (LogP) ~1.2 (estimated) ~0.9 (estimated) ~2.5 (nitrocinnamyl group)
Synthesis Yield 87% (similar methods) 85-90% 70-75%

Preparation Methods

Hydrogenation of 3-Benzyl-8-ethyl-3,8-diazabicyclo[3.2.1]octane Precursors

One well-documented approach involves catalytic hydrogenation of 3-substituted bicyclic precursors:

  • A solution of the precursor (e.g., 3-benzyl-8-ethyl-3,8-diazabicyclo[3.2.1]octane) in absolute ethanol is subjected to hydrogenation using 10% palladium on charcoal catalyst.
  • Conditions: Room temperature, 3 atm hydrogen pressure, reaction time around 2–12 hours depending on substrate.
  • After hydrogenation, the catalyst is filtered off, and the solvent is removed under reduced pressure.
  • The free base is extracted with diethyl ether and dried over sodium sulfate.
  • The dihydrochloride salt is formed by treatment with ethanolic hydrogen chloride, followed by filtration and drying.

This method yields the target compound with high purity and yields up to 85–96% depending on the precursor and conditions.

Reduction of 3-Cyano-8-Substituted Azabicyclo[3.2.1]octanes

Another synthetic route involves:

  • Starting from 3-cyano-8-substituted azabicyclo[3.2.1]octane intermediates.
  • Reduction of the cyano group using metal hydrides such as lithium or sodium borohydride in methanol, sometimes in the presence of amines like pyridine.
  • Alternatively, catalytic hydrogenation with palladium catalysts under mild conditions.
  • The reaction is typically carried out at ambient temperature (10–35°C).
  • After reduction, the product is isolated by extraction with ethyl acetate, washing, drying, and concentration.
  • Final conversion to the dihydrochloride salt is done by treatment with hydrochloric acid in ether or ethanol.

This method is versatile for introducing various alkyl substituents at the 8-position, including ethyl groups.

Alkylation of Diazabicyclo[3.2.1]octane Core

  • The bicyclic amine core (3,8-diazabicyclo[3.2.1]octane) can be alkylated at the 8-position using ethyl halides under basic conditions.
  • The reaction is typically performed in ethanol or other suitable solvents with bases such as sodium carbonate.
  • The alkylated product is purified and converted to the dihydrochloride salt by treatment with ethanolic hydrogen chloride.
  • This method allows selective introduction of the ethyl group and yields pure dihydrochloride salts suitable for further applications.

Reaction Conditions and Yields

Method Key Reagents & Conditions Yield (%) Notes
Catalytic Hydrogenation 10% Pd/C, ethanol, 3 atm H2, room temp, 2–12 h 85–96 High purity, scalable
Metal Hydride Reduction LiBH4 or NaBH4 in methanol, optional pyridine, ambient temp 70–80 Suitable for cyano intermediates
Alkylation of Core Amine Ethyl halide, base (Na2CO3), ethanol, reflux or room temp 60–85 Direct ethylation, followed by salt formation

Detailed Research Findings

  • Catalytic hydrogenation is favored for its mildness and high selectivity, especially when converting benzyl-protected intermediates to ethyl derivatives, yielding the dihydrochloride salt with melting points around 315°C (dec.).
  • Reduction of cyano intermediates provides a flexible route to various 8-substituted derivatives, including ethyl, by adjusting the R group on the starting cyano compound. The process involves careful pH control and extraction steps to maximize yield and purity.
  • Alkylation methods allow direct modification of the bicyclic core and are useful when starting from unsubstituted diazabicyclo[3.2.1]octane, with subsequent salt formation ensuring compound stability.

Notes on Purification and Salt Formation

  • The free base is typically isolated by extraction with diethyl ether or ethyl acetate and dried over sodium sulfate or magnesium sulfate.
  • The dihydrochloride salt is formed by treatment with ethanolic hydrogen chloride or dry hydrogen chloride gas in ethanol or ether solvents.
  • Salt formation improves compound stability, crystallinity, and handling properties.
  • Final products are often recrystallized from ethanol/ether mixtures to ensure high purity.

Q & A

Q. What are the key structural features of 8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride that influence its reactivity?

The compound’s bicyclo[3.2.1]octane framework imposes steric constraints, affecting nucleophilic/electrophilic interactions. The ethyl group at the 8-position modulates electronic effects, while the diaza (two nitrogen atoms) configuration enables hydrogen bonding or coordination with metal catalysts. The dihydrochloride salt enhances solubility in polar solvents, critical for reaction homogeneity .

Methodological Insight : Use X-ray crystallography (for solid-state conformation) and DFT calculations to map electron density distributions. Compare with analogs like 3-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride to isolate steric vs. electronic contributions .

Q. What synthetic routes are commonly employed to prepare this compound?

A two-step approach is typical:

  • Step 1 : Cyclization of a precursor (e.g., ethyl-substituted pyrrolidine or piperidine derivatives) via acid-catalyzed intramolecular alkylation.
  • Step 2 : Quaternization with HCl to form the dihydrochloride salt.

Validation : Monitor intermediates using LC-MS and confirm purity via HPLC (>95%) .

Q. How should researchers characterize the purity and stability of this compound?

  • Purity : Use reversed-phase HPLC with a C18 column (UV detection at 210–254 nm) and calibrate against a reference standard.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 1–3 months) to identify decomposition pathways (e.g., hydrolysis of the ethyl group or salt dissociation) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of 8-Ethyl-3,8-diazabicyclo[3.2.1]octane derivatives?

Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states during cyclization. Pair this with machine learning to predict optimal reaction conditions (temperature, solvent polarity) from historical datasets. For example, ICReDD’s reaction path search methods reduce trial-and-error experimentation by 30–50% .

Q. How to resolve contradictions in reported stability data for azabicyclo derivatives under varying storage conditions?

  • Controlled Study : Compare stability in anhydrous vs. hydrated HCl salts under inert (N₂) and ambient atmospheres.
  • Analytical Tools : Use TGA-DSC to detect hygroscopicity and FTIR to track amine protonation shifts.
  • Reference Standards : Cross-validate with safety guidelines (e.g., MedChemExpress’s recommendations for handling hygroscopic compounds) .

Q. What methodologies address low yields in large-scale dihydrochloride salt formation?

  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. ethanol/water mixtures to balance solubility and crystallization kinetics.
  • Counterion Screening : Replace HCl with other acids (e.g., H₂SO₄) to assess salt stability and crystallinity.
  • Process Analytics : Implement PAT (Process Analytical Technology) tools like in-situ Raman spectroscopy to monitor salt formation in real time .

Q. How to design experiments evaluating the biological activity of this compound’s stereoisomers?

  • Stereochemical Analysis : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and assign configurations using circular dichroism (CD).
  • Activity Correlation : Test isolated isomers in receptor-binding assays (e.g., sigma-1 or NMDA receptors) to link stereochemistry to efficacy. Reference analogs like (1R,3r,5S)-8-azabicyclo[3.2.1]oct-3-yl hydroxydiphenylacetate hydrochloride for mechanistic insights .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 2
Reactant of Route 2
8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride

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